Ramelteon impurity 1 hydrochloride
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Overview
Description
2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H15NO.ClH and a molecular weight of 237.725 This compound is known for its unique structure, which includes an indeno-furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indeno-Furan Core: This step involves the cyclization of appropriate precursors to form the indeno-furan core structure.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group is introduced through a series of reactions, including amination and reduction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7,8-Dihydro-6H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-6H-indeno[5,4-b]furan-8-ethanamine: This compound shares a similar core structure but lacks the hydrochloride group.
Ramelteon Impurity 1: Another related compound with a similar indeno-furan structure.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
1252018-54-4 |
---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(7,8-dihydro-6H-cyclopenta[e][1]benzofuran-8-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,6,8,10H,1-2,5,7,14H2;1H |
InChI Key |
GYSZCVAGFSZWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CCN)C3=C(C=C2)OC=C3.Cl |
Origin of Product |
United States |
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